![molecular formula C19H21FN6O B5506577 N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide
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Overview
Description
The compound "N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide" belongs to a class of compounds that exhibit significant biological and pharmacological activities. Research in this area often explores compounds for their potential as therapeutic agents due to their ability to modulate various biological targets.
Synthesis Analysis
The synthesis of complex organic compounds like "N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide" typically involves multi-step chemical reactions. These processes can include condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds has been achieved through the condensation of benzoic acid derivatives with ethane-1,2-diamine, followed by chlorination and subsequent reactions to introduce specific functional groups (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray diffraction and density functional theory (DFT). These methods allow for the detailed visualization of the compound's geometry, including bond lengths and angles, and the analysis of its electronic structure, providing insights into its chemical reactivity and properties. For instance, the structural analysis of a related compound revealed its tetragonal crystal system and space group, with specific geometric and electronic characteristics (Huang et al., 2020).
Scientific Research Applications
Selective Orexin Receptor Antagonists
Research on related pyrazolylethylbenzamide derivatives has led to the identification of compounds with significant potency as orexin receptor 1 selective antagonists. These findings are crucial for understanding the compound's potential applications in targeting orexin receptors, which play a pivotal role in sleep disorders, addiction, and feeding behavior (Futamura et al., 2017).
Novel PET Imaging Agents for Tumor Detection
Another study focused on pyrazolo[1,5-a]pyrimidine derivatives labeled with fluorine-18, highlighting their potential as PET imaging agents for tumor detection. This research is particularly relevant for diagnosing and monitoring the progression of cancerous tumors (Jingli Xu et al., 2011).
Anticancer and Antibacterial Potential
A synthesis study on pyrimidine linked pyrazole heterocyclics by microwave irradiation showed these compounds exhibit notable insecticidal and antibacterial potential, indicating the broader applicability of similar compounds in medical and agricultural research (P. P. Deohate et al., 2020).
Herbicide Analogues
The synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides demonstrates the compound's potential utility in developing new agrochemicals. This research may suggest similar pathways for the development of compounds with enhanced selectivity and potency for agricultural applications (Morimoto et al., 1990).
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed novel potential antipsychotic agents, suggesting that similar compounds, including N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide, could offer new pathways in the treatment of psychiatric disorders (Wise et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJXUTADYNLNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide |
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